molecular formula C22H21ClN2O4S B11315837 4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11315837
M. Wt: 444.9 g/mol
InChI Key: BNBLXTXUAXZKIO-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactionsCommon reagents include chlorinating agents and sulfonyl chlorides, with reaction conditions often requiring controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H21ClN2O4S/c1-14(2)17-8-10-18(11-9-17)29-21(26)20-19(23)12-24-22(25-20)30(27,28)13-16-6-4-15(3)5-7-16/h4-12,14H,13H2,1-3H3

InChI Key

BNBLXTXUAXZKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)C(C)C)Cl

Origin of Product

United States

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